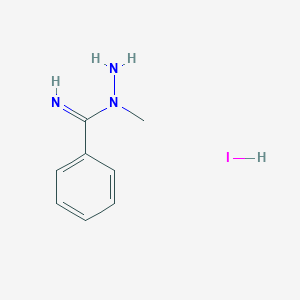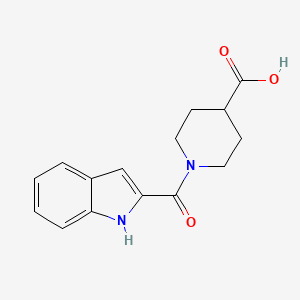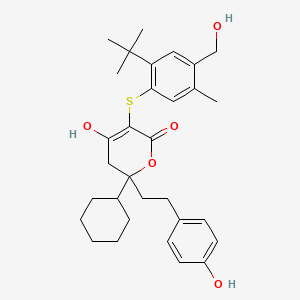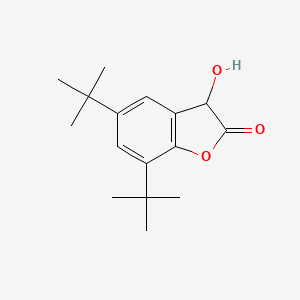
2-Cyclopropylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylthiomorpholine is a heterocyclic compound featuring a morpholine ring substituted with a cyclopropyl group and a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with thiomorpholine derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl group or the morpholine ring.
Substitution: The cyclopropyl group or the sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylthiomorpholine involves its interaction with specific molecular targets. The cyclopropyl group and sulfur atom can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the cyclopropyl and sulfur substitutions.
Thiomorpholine: Contains a sulfur atom but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.
Uniqueness: 2-Cyclopropylthiomorpholine is unique due to the combination of the cyclopropyl group and sulfur atom within the morpholine ring. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C7H13NS |
|---|---|
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
2-cyclopropylthiomorpholine |
InChI |
InChI=1S/C7H13NS/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2 |
Clave InChI |
WBUOCNYQFIETMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CNCCS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]thiophene-2-carbaldehyde](/img/structure/B8626177.png)

